molecular formula C5H3N5 B8592026 Cyanamide, (1-amino-2,2-dicyanoethenyl)- CAS No. 189883-93-0

Cyanamide, (1-amino-2,2-dicyanoethenyl)-

Cat. No. B8592026
CAS RN: 189883-93-0
M. Wt: 133.11 g/mol
InChI Key: UMXIANHOYHXWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanamide, (1-amino-2,2-dicyanoethenyl)- is a useful research compound. Its molecular formula is C5H3N5 and its molecular weight is 133.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyanamide, (1-amino-2,2-dicyanoethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanamide, (1-amino-2,2-dicyanoethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

189883-93-0

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

(1-amino-2,2-dicyanoethenyl)cyanamide

InChI

InChI=1S/C5H3N5/c6-1-4(2-7)5(9)10-3-8/h10H,9H2

InChI Key

UMXIANHOYHXWIQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(N)NC#N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 250 ml flask is charged 6.6 gm (0.1 mole) of malononitrile, 8.9 gm (0.1 mole) of sodium dicyanamide and 40 ml of dimethyl sulfoxide. The stirred mixture is heated to 140° C. and held for 1.5 hours; then cooled to about room temperature. Then 150 ml 2-butanol is added and the stirred mixture is cooled in an ice bath. The solids are filtered, washed with 2-butanol and dried. There is obtained 12.6 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 72.3% pure or a 58.8% yield.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 ml flask is charged 6.6 gm (0.1 mole) of malononitrile, 8.9 gm (0.1 mole) of sodium dicyanamide and 40 ml of N-methylpyrrolidone. The stirred mixture is heated to 145° C. and held for one hour, then cooled to about room temperature. Then 150 ml of 2-butanol is added and the stirred mixture is cooled in an ice bath. The solids are filtered, washed with 2-butanol and dried. There is obtained 10.7 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 82.5% pure, or a 57.0% yield.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 250 ml flask is charged 6.6 gm (0.1 mole) of malononitrile, 8.9 gm (0.1 mole) of sodium dicyanamide and 40 ml of dimethyl formamide. The stirred mixture is heated to reflux (168° C.) and held 15 minutes; then cooled to about room temperature. Then 150 ml 2-butanol is added and the stirred mixture is cooled in an ice bath. The solids are filtered, washed with 2-butanol and dried overnight in a vacuum oven. There is obtained 11.4 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 81.2% pure, or a 59.7% yield.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 1 liter flask is charged 89 gm(1.0 mole) of sodium dicyanamide and 282 ml of N,N-dimethylacetamide. The stirred mixture is heated to 147° C. and 72.6 gm (1.1 mole) of malononitrile in 72.6 gm of N,N-dimethylacetamide is added dropwise over 2 hours and 25 minutes. The mixture is stirred at 147° C. for an additional 3 hours and 15 minutes; then cooled to 60° C. Next the reaction mixture is charged to a 2 liter flask containing 1276 gm of 2-butanol and stirred overnight at room temperature. The slurry is then filtered, and the wet cake slurried in 319 gm 2-butanol and again filtered. The solids are dried overnight at 70° C. in a vacuum oven. There is obtained 144.9 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 84.5% pure, or a 78.9% yield.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
282 mL
Type
solvent
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Two
Quantity
1276 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a 500 ml flask is charged 13.2 gm (0.2 mole) of malononitrile, 18.2 gm (0.2 mole) of sodium dicyanamide and 80 ml of tetramethylurea. The stirred mixture is heated at 145° C. for 2.5 hours; then cooled to about room temperature. The slurry is diluted with 300 ml 2-butanol and stirred in an ice bath for one hour. The solids are filtered, washed with 50 ml of 2-butanol. The product is dried overnight at 70° C. in a vacuum oven to yield 25.0 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 80.7% pure or a 65.0% yield.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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